molecular formula C11H7N5O2 B1433038 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline CAS No. 1423025-82-4

2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Cat. No.: B1433038
CAS No.: 1423025-82-4
M. Wt: 241.21 g/mol
InChI Key: HAENXKZHCAHQHL-UHFFFAOYSA-N
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Description

“2-(4-nitro-1H-pyrazol-1-yl)quinoxaline” is a chemical compound with the molecular formula C11H7N5O2 . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a quinoxaline core, which is a type of heterocyclic compound. The molecule also contains a pyrazole ring with a nitro group attached to it . The InChI code for this compound is 1S/C11H7N5O2/c17-16(18)8-5-13-15(7-8)11-6-12-9-3-1-2-4-10(9)14-11/h1-7H .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 241.21 g/mol . It has a topological polar surface area of 89.4 Ų and a complexity of 321 . The compound has no hydrogen bond donors, five hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Chemistry and Synthesis

Research on pyrazole derivatives, including compounds related to 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, indicates their complex chemistry. Studies have explored the synthesis of such compounds under various conditions, such as microwave irradiation and traditional methods, to better understand their reactivity and potential applications. For instance, Szlachcic et al. (2020) analyzed the molecular structure of similar pyrazole derivatives, noting the impact of intramolecular hydrogen bonds on their reactivity and exploring alternative synthesis methods (Szlachcic et al., 2020).

Biological Activities

The biological activities of compounds structurally related to this compound have been the focus of several studies. Zapol’skii et al. (2022) synthesized a series of novel pyrazole derivatives and evaluated their antimalarial and anti-SARS-CoV-2 activities. They found that certain compounds showed significant inhibition of the Plasmodium falciparum strain, demonstrating their potential as antimalarial agents (Zapol’skii et al., 2022).

Materials Science and Corrosion Inhibition

In materials science, pyrazole derivatives are investigated for their potential as corrosion inhibitors. Saraswat and Yadav (2020) conducted studies on quinoxaline derivatives as corrosion inhibitors for mild steel in acidic medium. Their research demonstrated the high efficiency of these compounds in protecting metals from corrosion, which can have significant implications for industrial applications (Saraswat & Yadav, 2020).

Catalytic Activities

Quinoxaline derivatives are also explored for their catalytic activities. Research by Bouanane et al. (2017) on pyrazoloquinoxaline derivatives included studies on their catecholase and tyrosinase activities. These studies contribute to the understanding of these compounds' potential in catalysis and their role in biochemical reactions (Bouanane et al., 2017).

Biochemical Analysis

Biochemical Properties

2-(4-nitro-1H-pyrazol-1-yl)quinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways . The interaction between this compound and PDE10A is characterized by the binding of the compound to the active site of the enzyme, leading to a decrease in its activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PDE10A by this compound can lead to altered levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling . These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PDE10A, inhibiting its activity and leading to increased levels of cAMP and cGMP . This inhibition can result in downstream effects on cellular signaling pathways, ultimately influencing gene expression and cellular function. Additionally, this compound may interact with other enzymes and proteins, further modulating their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, but its stability may decrease over time, leading to potential degradation products . These degradation products can have different biochemical properties and may influence the overall effects of the compound on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of cellular signaling pathways and gene expression. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and apoptosis . It is important to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can affect the overall efficacy and safety of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Additionally, this compound may bind to proteins in the bloodstream, affecting its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O2/c17-16(18)8-5-13-15(7-8)11-6-12-9-3-1-2-4-10(9)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAENXKZHCAHQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)N3C=C(C=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272586
Record name Quinoxaline, 2-(4-nitro-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-82-4
Record name Quinoxaline, 2-(4-nitro-1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423025-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline, 2-(4-nitro-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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